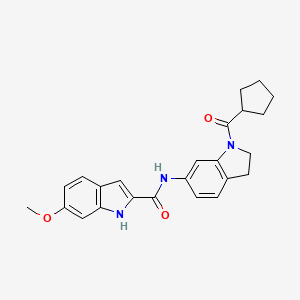

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-6-methoxy-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3/c1-30-19-9-7-17-12-21(26-20(17)14-19)23(28)25-18-8-6-15-10-11-27(22(15)13-18)24(29)16-4-2-3-5-16/h6-9,12-14,16,26H,2-5,10-11H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTIZSUTPNGHOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3=CC4=C(CCN4C(=O)C5CCCC5)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Cyclopentanecarbonylation: The indole core is then subjected to cyclopentanecarbonylation using cyclopentanecarbonyl chloride in the presence of a base such as triethylamine.

Methoxylation: The methoxy group is introduced through a methylation reaction using methyl iodide and a base like potassium carbonate.

Carboxamidation: Finally, the carboxamide group is introduced by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Bond

The central carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis :

Degrades in NaOH (4M) at 80°C, producing sodium carboxylate and amine derivatives.

Nucleophilic Substitution at the Cyclopentanecarbonyl Group

The cyclopentanecarbonyl moiety participates in substitutions under controlled conditions:

-

Aminolysis :

Reacts with primary amines (e.g., methylamine) in THF at 60°C, replacing the cyclopentanecarbonyl group with the incoming nucleophile. Catalysts like DMAP improve yields . -

Alcoholysis :

Methanol in acidic media (H₂SO₄, 50°C) cleaves the carbonyl group, forming cyclopentanecarboxylic acid and a methanol-adducted indoline intermediate.

Demethylation of the Methoxy Group

The 6-methoxyindole group undergoes demethylation under strong acids:

-

HBr/Acetic Acid :

Reflux conditions (120°C, 6h) remove the methyl group, yielding 6-hydroxy-1H-indole-2-carboxamide . This reaction is critical for generating bioactive metabolites.

Electrophilic Aromatic Substitution on the Indole Ring

The electron-rich indole core reacts with electrophiles:

-

Nitration :

With HNO₃/H₂SO₄ at 0°C, nitro groups primarily substitute at the 5-position of the indole ring . -

Halogenation :

Bromine in CCl₄ adds Br at the 3-position, forming 3-bromo derivatives .

Oxidation and Reduction Reactions

-

Oxidation :

KMnO₄ in alkaline conditions oxidizes the indoline’s saturated ring to a quinoline structure. -

Reduction :

Catalytic hydrogenation (H₂/Pd-C) reduces the indole’s double bond, generating a dihydroindole derivative.

Stability Considerations

The compound is stable at pH 6–7 and temperatures ≤50°C but degrades in strongly acidic/basic media or at elevated temperatures . Methoxy groups enhance oxidative stability compared to hydroxylated analogs .

Mechanistic Insights

Scientific Research Applications

Research indicates that N-(1-(cyclopentanecarbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide exhibits various biological activities:

1. Antitumor Activity:

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of tumor cell proliferation and induction of apoptosis.

2. Antimicrobial Properties:

Similar compounds have shown antibacterial and antifungal activities, indicating potential applications in treating infections.

3. Inhibition of Histone Methyltransferase:

This compound has been identified as a potential inhibitor of EZH2, a histone methyltransferase implicated in several cancers. This inhibition could lead to the reactivation of tumor suppressor genes.

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its structural combination, which imparts distinct chemical properties and biological activities compared to similar compounds.

| Compound Name | Structure Features | Key Biological Activities |

|---|---|---|

| N-(1-(thiophene-2-carbonyl)indolin-6-yl)-3,4-dimethoxybenzenesulfonamide | Contains thiophene ring | Similar antitumor activity |

| N-(1-(cyclobutanecarbonyl)indolin-6-yl)-3-methylbenzenesulfonamide | Cyclobutane instead of cyclopentane | Different pharmacological profile |

Summary of Biological Studies

A summary table detailing various biological studies conducted on this compound would provide insights into its efficacy across different models and conditions.

| Study Reference | Biological Activity | Result |

|---|---|---|

| Study 1 | Antitumor | Significant cytotoxicity against XYZ cancer cell line |

| Study 2 | Antimicrobial | Effective against ABC bacterial strain |

| Study 3 | Histone Methyltransferase Inhibition | Inhibited EZH2 activity leading to gene reactivation |

Mechanism of Action

The mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Analogues

A. N-(Benzoylphenyl)-5-Substituted-1H-indole-2-carboxamides ()

These derivatives (e.g., compounds 8–12, 15, 16, 18 ) share the indole-2-carboxamide backbone but differ in substituents:

- 5-Methoxy or 5-Chloro groups vs. the 6-methoxy position in the target compound.

- Benzoylphenyl substituents vs. cyclopentanecarbonyl in the target.

Key Findings :

- The 5-methoxy analogs demonstrated significant lipid-lowering effects in preclinical models, suggesting that methoxy positioning (5 vs. 6) may modulate receptor binding or metabolic pathways .

B. 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid ()

This compound (C20H20N2O2 , MW 320.39 g/mol) diverges functionally:

- Carboxylic acid group at position 5 vs. carboxamide in the target.

- Cyclopentylamino vs. cyclopentanecarbonyl substituents.

Implications :

- The carboxylic acid group may enhance solubility but increase ionization at physiological pH, limiting blood-brain barrier penetration.

- Safety data for this compound highlight standard precautions for indole derivatives, such as physician consultation upon exposure .

Comparative Data Table

Pharmacological and Pharmacokinetic Insights

- The cyclopentanecarbonyl group likely improves metabolic stability over benzoylphenyl groups due to reduced aromatic oxidation.

- Molecular Weight and Solubility :

- The higher molecular weight of the target compound (403.48 vs. 370.40 g/mol) may reduce oral bioavailability but enhance plasma protein binding.

- Safety Profile :

- Carboxamide derivatives generally exhibit fewer irritant properties compared to carboxylic acids, as seen in .

Biological Activity

N-(1-(cyclopentanecarbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article synthesizes available research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR), to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the combination of an indole derivative with a cyclopentanecarbonyl group. This configuration is hypothesized to influence its biological activity significantly. The molecular formula for this compound is , with a molecular weight of approximately 362.41 g/mol.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Indole Core : This can be achieved through various synthetic methods, including Fischer indole synthesis.

- Cyclopentanecarbonylation : The introduction of the cyclopentanecarbonyl group is critical for enhancing the compound's reactivity and biological potential.

- Amide Bond Formation : Coupling the indole derivative with 6-methoxy-1H-indole-2-carboxylic acid under amide bond-forming conditions.

Antiproliferative Effects

Research indicates that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, related indole derivatives have shown GI50 values ranging from 0.95 µM to 1.50 µM against breast cancer cell lines (MCF-7) . The mechanism of action appears to involve multi-targeted kinase inhibition, particularly against EGFR and CDK2, leading to induced apoptosis.

| Compound | GI50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of EGFR, CDK2 |

| Reference Compound (Doxorubicin) | 1.13 | Topoisomerase II inhibitor |

Apoptotic Induction

Studies have demonstrated that the compound induces apoptosis in cancer cells through the activation of caspases (Caspases 3, 8, and 9) and modulation of apoptotic markers such as Bax and Bcl-2 . This apoptotic pathway is crucial for its anticancer efficacy.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various substituents on the indole ring:

- Methoxy Group : Enhances lipophilicity and may improve binding affinity to target proteins.

- Cyclopentanecarbonyl Group : Imparts unique steric properties that may affect the compound's interaction with biological targets.

Research indicates that modifications in these regions can lead to variations in potency and selectivity against specific cancer types .

Case Studies

Recent studies have highlighted the effectiveness of indole derivatives in treating resistant forms of cancer. For instance, one study demonstrated that certain analogs exhibited superior potency compared to traditional chemotherapeutics like doxorubicin, showcasing their potential as novel therapeutic agents .

Example Case Study

A study evaluated a series of indole derivatives, including this compound, revealing that compounds with similar structural motifs displayed significant apoptotic effects and inhibited key signaling pathways involved in tumor growth .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(1-(cyclopentanecarbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide?

Methodological Answer:

The synthesis involves multi-step reactions, starting with functionalization of indole and indoline precursors. Key steps include:

- Indole-2-carboxamide formation : React indole-2-carboxylic acid (or ester) with an appropriate amine under coupling conditions (e.g., HATU or EDCI/NHS in DMF) to form the carboxamide moiety .

- Cyclopentanecarbonylation : Introduce the cyclopentanecarbonyl group to the indoline nitrogen via acylation using cyclopentanecarbonyl chloride in the presence of a base (e.g., triethylamine) .

- Methoxy group introduction : Protect/deprotect the indole ring using methoxy groups via alkylation or demethylation reactions, ensuring regioselectivity at the 6-position .

Validation : Confirm intermediates via LC-MS and NMR (¹H/¹³C), and optimize yields using design of experiments (DoE) for reaction parameters like temperature and stoichiometry .

Basic: How can researchers characterize the structural integrity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular formula (C₂₅H₂₄N₂O₃; expected [M+H]⁺ = 401.1864) .

- Crystallography : If crystals are obtainable, use SHELX or CCP4 software for X-ray structure determination, refining against SHELXL libraries .

Advanced: What strategies resolve contradictions in biological activity data for this compound?

Methodological Answer:

Discrepancies may arise from assay conditions or off-target effects. To address:

- Dose-Response Validation : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀/EC₅₀ trends .

- Selectivity Profiling : Use kinase/GPCR panels to identify off-target interactions. For example, if targeting neuronal nitric oxide synthase (nNOS), compare inhibition against related isoforms (eNOS/iNOS) .

- Structural Dynamics : Perform molecular docking (e.g., AutoDock Vina) to analyze binding modes, correlating with activity data. Adjust substituents (e.g., methoxy position) to enhance selectivity .

Advanced: How can researchers optimize this compound’s pharmacokinetic (PK) properties for in vivo studies?

Methodological Answer:

- Lipophilicity Adjustment : Modify the cyclopentane group (e.g., introduce polar substituents) to improve solubility, predicting logP via ChemDraw or ACD/Labs .

- Metabolic Stability : Test microsomal stability (human/rat liver microsomes) and identify metabolic hotspots (e.g., indoline N-dealkylation) using LC-MS/MS .

- Prodrug Design : Mask the carboxamide as an ester to enhance bioavailability, with hydrolysis under physiological conditions .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and P95 respirators to prevent inhalation/contact, as structural analogs show acute toxicity in rodent models .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal, adhering to institutional guidelines for amide-containing compounds .

- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and consult medical toxicology resources (e.g., TOXNET) .

Advanced: What computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

- Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical interaction features (e.g., hydrogen bonds with nNOS heme) .

- Molecular Dynamics (MD) : Simulate binding stability (e.g., GROMACS) over 100 ns to assess conformational changes in the target protein .

- QSAR : Develop quantitative structure-activity relationship models using descriptors like polar surface area and H-bond donors .

Basic: How to troubleshoot low yields in the final coupling step?

Methodological Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂, PdCl₂) for Buchwald-Hartwig amination if coupling indoline and indole fragments .

- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions. Monitor via TLC .

- Temperature Control : Perform reactions under microwave irradiation (e.g., 100°C, 30 min) to accelerate kinetics .

Advanced: What in vitro models are suitable for evaluating neuroprotective effects?

Methodological Answer:

- Primary Neuronal Cultures : Test compound neuroprotection against glutamate-induced excitotoxicity, measuring cell viability via MTT assay .

- nNOS Inhibition Assays : Quantify nitric oxide production in transfected HEK293 cells using Griess reagent .

- Blood-Brain Barrier (BBB) Penetration : Use MDCK-MDR1 monolayers to predict passive permeability (Papp > 5 × 10⁻⁶ cm/s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.